1-{[1-(3,5-Dimethylphenyl)ethyl]amino}propan-2-ol
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Overview
Description
1-{[1-(3,5-Dimethylphenyl)ethyl]amino}propan-2-ol is a chemical compound with the molecular formula C₁₃H₂₁NO and a molecular weight of 207.31 g/mol . This compound is characterized by the presence of a 3,5-dimethylphenyl group attached to an ethylamino group, which is further connected to a propan-2-ol moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-{[1-(3,5-Dimethylphenyl)ethyl]amino}propan-2-ol involves several steps. One common method includes the reaction of 3,5-dimethylphenylacetonitrile with ethylamine under controlled conditions to form the intermediate product. This intermediate is then subjected to reduction using a suitable reducing agent, such as lithium aluminum hydride, to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
1-{[1-(3,5-Dimethylphenyl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[1-(3,5-Dimethylphenyl)ethyl]amino}propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its effects on cardiovascular and nervous systems.
Mechanism of Action
The mechanism of action of 1-{[1-(3,5-Dimethylphenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets. For example, it can act as a β2-adrenergic receptor antagonist, inhibiting the downstream signaling pathways activated by epinephrine. This inhibition leads to a decrease in intracellular cAMP levels and subsequent physiological effects .
Comparison with Similar Compounds
1-{[1-(3,5-Dimethylphenyl)ethyl]amino}propan-2-ol can be compared with other similar compounds, such as:
Propranolol: A well-known β-adrenergic blocker used as an antihypertensive and antianginal agent.
Metoprolol: Another β-adrenergic blocker with similar therapeutic applications.
Atenolol: A selective β1-adrenergic blocker used to treat cardiovascular conditions.
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-[1-(3,5-dimethylphenyl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-9-5-10(2)7-13(6-9)12(4)14-8-11(3)15/h5-7,11-12,14-15H,8H2,1-4H3 |
InChI Key |
CHGYSJDOFRUDEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)NCC(C)O)C |
Origin of Product |
United States |
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